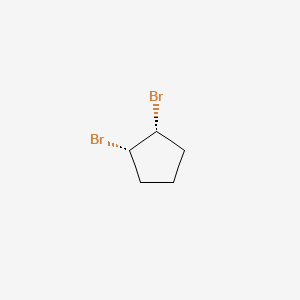
cis-1,2-Dibromocyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,2-Dibromocyclopentane: is an organic compound with the molecular formula C5H8Br2. It is one of the stereoisomers of 1,2-dibromocyclopentane, where both bromine atoms are on the same face of the cyclopentane ring. This compound is of interest due to its unique stereochemistry and its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-1,2-Dibromocyclopentane can be synthesized through the bromination of cyclopentene. The reaction typically involves the addition of bromine (Br2) to cyclopentene in an inert solvent like carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via a bromonium ion intermediate, leading to the formation of the cis isomer due to the steric hindrance and the ring strain in the cyclopentane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled addition of bromine can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,2-Dibromocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: It can undergo dehydrohalogenation to form cyclopentene by the elimination of hydrogen bromide (HBr) in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction Reactions: It can be reduced to cyclopentane using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Substitution: Formation of cyclopentanol, cyclopentyl cyanide, or cyclopentylamine.
Elimination: Formation of cyclopentene.
Reduction: Formation of cyclopentane.
Wissenschaftliche Forschungsanwendungen
cis-1,2-Dibromocyclopentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cyclopentane derivatives and as a reagent in stereochemical studies.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of cis-1,2-dibromocyclopentane in chemical reactions involves the formation of intermediates such as bromonium ions or carbocations. These intermediates dictate the stereochemistry and the outcome of the reactions. For example, in nucleophilic substitution reactions, the bromonium ion intermediate leads to the formation of products with retention of configuration .
Vergleich Mit ähnlichen Verbindungen
trans-1,2-Dibromocyclopentane: The trans isomer where the bromine atoms are on opposite faces of the cyclopentane ring.
1,2-Dichlorocyclopentane: A similar compound with chlorine atoms instead of bromine.
1,2-Diiodocyclopentane: A similar compound with iodine atoms instead of bromine.
Comparison:
Stereochemistry: cis-1,2-Dibromocyclopentane has both bromine atoms on the same face, while trans-1,2-dibromocyclopentane has them on opposite faces. This difference affects their physical properties and reactivity.
Reactivity: The reactivity of this compound differs from its trans isomer due to the steric hindrance and ring strain. The cis isomer is generally more reactive in nucleophilic substitution reactions.
Physical Properties: The melting points, boiling points, and densities of these compounds vary due to their different stereochemistry.
Eigenschaften
Molekularformel |
C5H8Br2 |
|---|---|
Molekulargewicht |
227.92 g/mol |
IUPAC-Name |
(1S,2R)-1,2-dibromocyclopentane |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5+ |
InChI-Schlüssel |
LJCGLSZQABMYGU-SYDPRGILSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)Br)Br |
Kanonische SMILES |
C1CC(C(C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


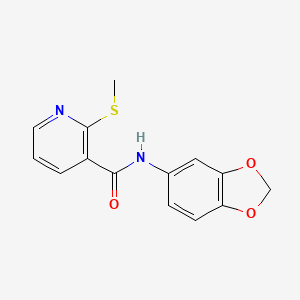

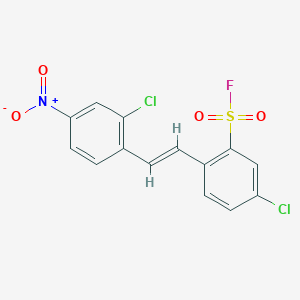

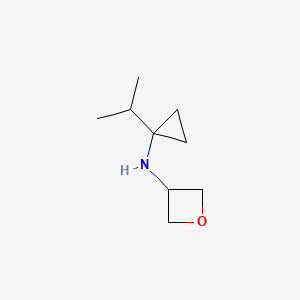

![3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358715.png)
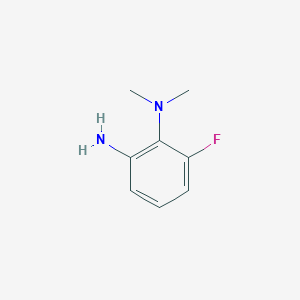

![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
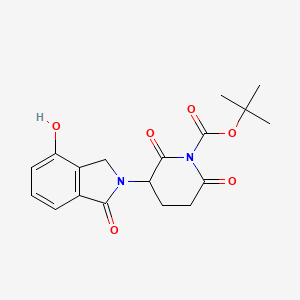
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)
